molecular formula C8H8OS2 B010268 5-(2-Thienyl)tetrahydrothiophen-3-one CAS No. 108372-48-1

5-(2-Thienyl)tetrahydrothiophen-3-one

Cat. No.: B010268
CAS No.: 108372-48-1
M. Wt: 184.3 g/mol
InChI Key: GSSLTFJARJISDG-UHFFFAOYSA-N
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Description

5-(2-Thienyl)tetrahydrothiophen-3-one is a heterocyclic compound with the molecular formula C8H8OS2. It is characterized by the presence of a thiophene ring fused to a tetrahydrothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)tetrahydrothiophen-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-thiophenecarboxaldehyde with 1,3-propanedithiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)tetrahydrothiophen-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Thienyl)tetrahydrothiophen-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)tetrahydrothiophen-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2,2’-bithiophen-4(5H)-one
  • 4,5-Dithienyl[1,3]dithiol-2-ones

Uniqueness

5-(2-Thienyl)tetrahydrothiophen-3-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

5-(2-Thienyl)tetrahydrothiophen-3-one is a sulfur-containing heterocyclic compound characterized by its unique fused ring structure, comprising a tetrahydrothiophene ring and a thienyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C8_8H8_8OS2_2
  • CAS Number : 108372-48-1
  • IUPAC Name : 5-thiophen-2-ylthiolan-3-one

The compound's structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and electrophilic substitution, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study assessed its effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated a dose-dependent cytotoxic effect, with IC50_{50} values suggesting significant activity at concentrations as low as 10 μM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The compound's structural features allow it to modulate enzyme activities or receptor functions, thereby influencing various biochemical pathways. For example, it may inhibit key enzymes involved in cell proliferation or promote pathways leading to programmed cell death (apoptosis).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compound Heterocyclic with thienyl groupYesYes
2,3-Dihydro-2,2’-bithiophen-4(5H)-one Bithiophene derivativeModerateLimited
4,5-Dithienyl[1,3]dithiol-2-ones Dithiol derivativeYesLow

This table illustrates that while several compounds exhibit antimicrobial properties, this compound stands out for its dual activity against both microbes and cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, showcasing its potential as an effective antimicrobial agent.
  • Cancer Cell Line Study : A study focused on the effects of the compound on HeLa and A549 cells revealed that treatment with this compound resulted in significant reductions in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Properties

IUPAC Name

5-thiophen-2-ylthiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLTFJARJISDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381217
Record name 5-(Thiophen-2-yl)thiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108372-48-1
Record name 5-(Thiophen-2-yl)thiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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